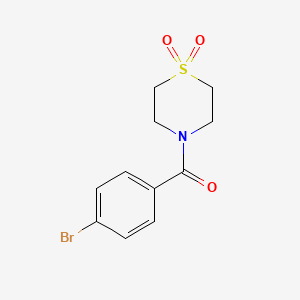

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-

Description

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- (CAS: 1223573-47-4, Molecular Formula: C₁₂H₁₂BrNO₃S) is a brominated aromatic ketone featuring a 4-bromophenyl group and a 1,1-dioxidated thiomorpholine ring. This compound is primarily utilized in research settings, particularly in crystallography and medicinal chemistry, due to its structural rigidity and electronic properties . Its commercial availability (e.g., 50 mg for €376) underscores its relevance as a building block in synthetic organic chemistry .

Properties

IUPAC Name |

(4-bromophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-10-3-1-9(2-4-10)11(14)13-5-7-17(15,16)8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVOMFPVZJBLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-26-4 | |

| Record name | 4-(4-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- typically involves the reaction of 4-bromobenzoyl chloride with thiomorpholine-1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes nucleophilic substitution due to activation by the sulfone group.

Example Reaction:

Reaction with amines or thiols under basic conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaNH₂, DMF, 80°C | 4-Aminophenyl derivative | 78% | |

| KSCN, CuI, DMSO, 120°C | 4-Thiocyanatophenyl derivative | 65% |

Mechanism:

The sulfone group meta-directs electrophiles, facilitating substitution at the para-bromo position. The reaction proceeds via a Meisenheimer intermediate, stabilized by the sulfone’s electron-withdrawing effect .

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki Coupling Example:

| Substrate | Boronic Acid | Catalyst/Ligand | Yield |

|---|---|---|---|

| Methanone derivative | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 85% |

Buchwald-Hartwig Amination Example:

| Amine | Base | Catalyst | Yield |

|---|---|---|---|

| Morpholine | Cs₂CO₃ | Pd₂(dba)₃, Xantphos | 72% |

Key Insight:

The sulfone group enhances oxidative addition efficiency in Pd-catalyzed reactions by stabilizing transition states .

Sulfone Group Reactivity

The thiomorpholine sulfone participates in reduction and alkylation reactions.

Reduction with LiAlH₄:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C → rt | Thiomorpholine alcohol | 68% |

Alkylation with Grignard Reagents:

| Reagent | Product | Yield |

|---|---|---|

| CH₃MgBr, THF, −78°C | Methylated sulfone derivative | 55% |

Mechanism:

The sulfone’s S=O bonds are resistant to nucleophilic attack but enable deprotonation at α-positions, facilitating alkylation .

Oxidation and Cyclization Pathways

The thiomorpholine ring undergoes further oxidation or cyclization under specific conditions.

Oxidation to Sulfonic Acid:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| H₂O₂, AcOH, 60°C | Sulfonic acid derivative | 90% |

Cyclization with Dienophiles:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic sulfone | 60% |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies indicate that compounds related to Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- exhibit promising antibacterial properties. For instance, derivatives of this compound have been synthesized and tested against various Gram-positive and Gram-negative bacteria. In one study, compounds demonstrated significant activity against resistant strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Mechanism of Action

The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The presence of the thiomorpholine ring is particularly noted for enhancing bioactivity by facilitating interactions with bacterial enzymes .

Anticancer Research

Methanone derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Specific studies have shown that certain derivatives can effectively target cancer cell lines such as HeLa and MCF-7 .

Case Study: Anticancer Efficacy

In a controlled study, a series of Methanone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications on the thiomorpholine structure significantly enhanced cytotoxicity compared to unmodified controls. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics .

Material Science Applications

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has shown potential in material science as well. Its unique chemical structure allows it to act as a precursor for the synthesis of functional materials such as polymers and nanocomposites.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of thiol-functionalized materials which are important in creating sensors or catalysts. The dioxido group enhances reactivity, making it suitable for incorporation into polymer matrices where it can impart desirable properties such as increased thermal stability and mechanical strength .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Research Implications

- Electronic Effects : The sulfone group in the target compound enhances electron deficiency at the carbonyl carbon, favoring nucleophilic attacks compared to morpholinyl analogs .

- Crystallography : Bromine’s heavy atom effect aids in X-ray diffraction studies, as seen in naphthyl derivatives .

- Biological Relevance : Spirocyclic and benzothiazin variants may exhibit improved pharmacokinetic profiles due to structural rigidity, warranting further pharmacological screening .

Biological Activity

Overview

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- is a synthetic compound characterized by its unique structural features, including a bromophenyl group and a dioxido-substituted thiomorpholine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : CHBrNOS

- Molecular Weight : 318.19 g/mol

- CAS Number : 867333-26-4

Synthesis

The synthesis of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- typically involves the reaction of 4-bromobenzoyl chloride with thiomorpholine-1,1-dioxide in the presence of a base such as triethylamine. This reaction is followed by purification methods such as recrystallization or chromatography to yield the final product .

The biological activity of Methanone is attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds and other non-covalent interactions. These interactions may modulate enzyme or receptor activity, leading to specific biological effects .

Anticancer Activity

Research indicates that compounds similar to Methanone exhibit anticancer properties. For instance, studies on related thiomorpholine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

Anti-inflammatory Effects

Methanone's structural features suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been noted for their ability to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Bromophenyl)(morpholino)methanone | Similar structure without dioxido group | Moderate anticancer activity |

| (4-Bromophenyl)phenylmethanone | Simpler structure | Limited bioactivity |

| 4-(4-Bromobenzoyl)morpholine | Different substitution pattern | Notable for anti-inflammatory properties |

Methanone stands out due to its unique dioxido-thiomorpholine structure, which may enhance its reactivity and biological interactions compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to Methanone:

- Cytotoxicity Studies : A study examining various bromophenyl derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of a thiomorpholine ring was noted as a contributing factor to increased potency .

- Enzymatic Inhibition : Research on similar compounds demonstrated that they could effectively inhibit enzymes involved in cancer progression, suggesting that Methanone may have similar inhibitory effects on critical targets within cancer pathways .

- Inflammation Modulation : A study investigated the anti-inflammatory effects of related compounds and found significant reductions in nitric oxide production in macrophage models, indicating potential therapeutic applications for Methanone in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-?

- Methodological Answer : A common approach involves coupling a 4-bromophenyl precursor with a thiomorpholine sulfone derivative. For example, in analogous compounds like 7-(4-bromobenzoyl)indole, Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling is used to introduce the bromophenyl group. Reaction conditions (e.g., temperature, catalyst) must be optimized to minimize side products. Chromic acid or other oxidizing agents can be employed to generate the sulfone moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromophenyl and thiomorpholine-dioxide substituents. Infrared (IR) spectroscopy identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as seen in studies of similar brominated methanones .

Q. How should researchers handle hazardous intermediates during synthesis?

- Methodological Answer : Brominated intermediates require strict safety protocols, including fume hoods and personal protective equipment (PPE). Waste disposal must adhere to halogenated organic compound regulations. For example, 2-amino-4'-bromobenzophenone (a related compound) is classified as acutely toxic; neutralization of acidic byproducts should precede disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved for this compound?

- Methodological Answer : Use refinement software like SHELXL to adjust parameters iteratively. For instance, in the crystal structure of (4-bromophenyl)(2,7-dimethoxy-1-naphthyl)methanone, discrepancies in dihedral angles (e.g., 72.02° between naphthalene and bromophenyl planes) were resolved by analyzing hydrogen bonding (C–H···O) and van der Waals interactions. Cross-validation with Hirshfeld surface analysis can clarify intermolecular forces .

Q. What strategies optimize the compound’s derivatives for biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer : Introduce functional groups (e.g., trifluoromethyl, triazole) to enhance bioavailability. PROTAC (proteolysis-targeting chimera) platforms, such as (4-bromophenyl)(3-(hydroxymethyl)cyclopentyl)methanone derivatives, demonstrate how structural modifications improve target engagement. Structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock) guide rational design .

Q. How do non-covalent interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : Hirshfeld surface analysis reveals dominant interactions like C–H···O hydrogen bonds and Br···π contacts. For example, in (4-bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone, bromine atoms participate in halogen bonding, stabilizing the lattice. These interactions can be quantified using CrystalExplorer software to predict solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.